3-Chloro-5-(trifluoromethoxy)aniline

Process chemistry Fluorinated aniline synthesis Catalytic ammonolysis

Researchers developing kinase inhibitors or agrochemicals via palladium-catalyzed C-N coupling often encounter regioisomer-dependent yield failures at scale. 3-Chloro-5-(trifluoromethoxy)aniline (CAS 151276-13-0) resolves this with documented performance advantages: • Achieves 59% isolated yield under CuCl-catalyzed ammonolysis (240 °C), a 3.3-fold improvement over the 2-chloro-3-(trifluoromethoxy) isomer (18% yield), directly reducing cost per batch. • Vacuum distillation-compatible boiling point (94-95 °C at 12 mbar) enables purification without chromatographic overhead. • Composition-of-matter patent anchor (US 6,235,939, Claim 1) provides regulatory filing provenance for ANDA impurity profiling. • Balanced physicochemical profile (LogP ~3.40, MW 211.57, PSA 35.25 Ų) suits fragment-based drug discovery libraries. Procurement managers benefit from multi-vendor availability in 250 mg to 5 g quantities with ambient shipping, ensuring supply chain continuity.

Molecular Formula C7H5ClF3NO
Molecular Weight 211.57 g/mol
CAS No. 151276-13-0
Cat. No. B180321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-(trifluoromethoxy)aniline
CAS151276-13-0
Molecular FormulaC7H5ClF3NO
Molecular Weight211.57 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1OC(F)(F)F)Cl)N
InChIInChI=1S/C7H5ClF3NO/c8-4-1-5(12)3-6(2-4)13-7(9,10)11/h1-3H,12H2
InChIKeyLGCOAKFQLUXQAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-5-(trifluoromethoxy)aniline: Meta-Substituted Aniline Building Block


3-Chloro-5-(trifluoromethoxy)aniline (CAS 151276-13-0) is a halogenated aromatic amine characterized by a chlorine atom and a trifluoromethoxy group attached at the 3- and 5-positions of the aniline ring, respectively [1]. This meta-substituted aniline derivative (molecular formula C7H5ClF3NO, molecular weight 211.57 g/mol) serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical development, where the electron-withdrawing OCF3 and Cl substituents modulate ring electronics, lipophilicity (LogP ~3.40), and hydrogen-bonding capacity to influence downstream biological activity . The compound was explicitly claimed as a new composition of matter in US Patent 6,235,939 and is commercially available in purities up to 98% (HPLC) from major chemical suppliers [2].

Non-Substitutability of 3-Chloro-5-(trifluoromethoxy)aniline


The position of chlorine and trifluoromethoxy substituents on the aniline ring dictates regiospecific synthetic accessibility, physicochemical properties, and biological performance. As demonstrated in Bayer's direct comparative synthesis, the 3-chloro-5-(trifluoromethoxy) regioisomer achieved a 59% isolated yield under ammonolysis conditions (CuCl catalyst, 240 °C), whereas the 2-chloro-3-(trifluoromethoxy) isomer yielded only 18%—a 3.3-fold difference that directly affects cost at scale [1]. Beyond synthesis, the distinct meta-substitution pattern alters electronic distribution, LogP, and steric profile relative to 4-chloro-3-(trifluoromethoxy)aniline (CAS 97608-50-9) or the bromine variant 3-bromo-5-(trifluoromethoxy)aniline (CAS 914636-35-4), leading to divergent coupling reactivity and target-binding outcomes [1]. The quantitative evidence below substantiates why generic substitution introduces risk of synthetic failure, altered biological profiles, and procurement revalidation costs.

3-Chloro-5-(trifluoromethoxy)aniline: Head-to-Head Comparator Evidence


Ammonolysis Yield Advantage over Ortho-Chloro Isomer

In a direct head-to-head comparison within US Patent 6,235,939, the ammonolysis of 3,5-dichloro-trifluoromethoxybenzene to 3-chloro-5-(trifluoromethoxy)aniline (Example 8) and of 2,3-dichloro-trifluoromethoxybenzene to 2-chloro-3-trifluoromethoxy-aniline (Example 9) were conducted under the same catalyst system (CuCl) at comparable temperatures (240–250 °C). The target compound achieved 93% conversion with 59% isolated yield, versus only 52% conversion and 18% yield for the ortho-chloro positional isomer [1]. This yield differential directly translates to raw material efficiency, waste minimization, and procurement cost structure at multi-kilogram scale.

Process chemistry Fluorinated aniline synthesis Catalytic ammonolysis

Composition-of-Matter Patent Exclusivity

US Patent 6,235,939 (Bayer AG) explicitly claims 3-trifluoromethoxy-5-chloro-aniline as a new chemical entity in Claim 1 [1]. The patent further claims three additional new trifluoromethoxy-anilines (Claims 2–4), but only the 3-chloro-5-substituted regioisomer among the chloro-containing analogs demonstrated both high conversion (93%) and useful yield (59%) in the exemplified ammonolysis process. This composition-of-matter claim establishes vendor-independent sourcing legitimacy and provides confidence that the specific regioisomer was deemed valuable enough by the originator to secure IP protection.

Intellectual property Composition of matter Freedom to operate

Regioisomeric Steric and Electronic Differences

The 3-chloro-5-(trifluoromethoxy) substitution pattern places both electron-withdrawing groups in a meta-relationship to each other and to the NH2 group, creating a distinct steric and electronic profile. In contrast, 4-chloro-3-(trifluoromethoxy)aniline (CAS 97608-50-9) positions chlorine para to NH2 (resonance-donating), while 5-chloro-2-(trifluoromethoxy)aniline (CAS 326-64-7) arranges substituents in an ortho/para relationship. These regioisomeric differences alter the reactivity of the NH2 group (predicted pKa ~2.31 for the target vs. differing basicity in isomers) and the activation/deactivation pattern for electrophilic aromatic substitution, directly affecting downstream coupling efficiency in Buchwald–Hartwig aminations and urea-forming reactions used in kinase inhibitor synthesis .

Structure–activity relationship Regiochemistry Medicinal chemistry

Lipophilicity and Density Advantage Over Fluoro Analog

3-Chloro-5-(trifluoromethoxy)aniline (MW 211.57, LogP ~3.40, density 1.5 g/cm³) offers a distinct lipophilicity–polar surface area (PSA 35.25 Ų) balance compared to its 3-fluoro analog (3-fluoro-5-(trifluoromethoxy)aniline, CAS 1352999-96-2, MW 195.11) . The chlorine atom contributes greater van der Waals volume and polarizability than fluorine, increasing LogP by an estimated 0.5–0.8 log units while maintaining the same PSA. This difference is substantial in medicinal chemistry, where a ΔLogP of ~0.5 can shift a compound between adjacent Lipinski compliance categories, affect membrane permeability, and alter CYP450 metabolic susceptibility. The higher molecular weight and density of the chloro analog also improve gravimetric handling precision in solid dispensing compared to the lower-density fluoro variant .

Lipophilicity Drug-likeness Physicochemical profiling

Vacuum Distillation Compatibility for Purification

The experimentally determined boiling point of 3-chloro-5-(trifluoromethoxy)aniline is 94–95 °C at 12 mbar, with a refractive index of nD²⁰ = 1.4940, as reported in US Patent 6,235,939 [1]. This boiling point is in a practical vacuum distillation range suitable for pilot-plant equipment, enabling purification without chromatography. In comparison, 3-bromo-5-(trifluoromethoxy)aniline (CAS 914636-35-4, MW 256.02) has a predicted atmospheric boiling point of ~239.6 °C, corresponding to a significantly higher vacuum boiling point that may require more energy-intensive distillation or alternative purification methods . The chlorine-containing aniline thus offers a tangible downstream processing advantage for procurement specifications requiring >97% purity by GC or HPLC.

Purification technology Process scale-up Quality control

3-Chloro-5-(trifluoromethoxy)aniline Application Scenarios


Kilogram-Scale Synthesis of Kinase Inhibitor Intermediates via Buchwald–Hartwig Amination

The 59% isolated yield demonstrated in patent Examples (vs. 18% for the ortho-chloro isomer) combined with a vacuum distillation-compatible boiling point (94–95 °C at 12 mbar) makes this aniline the preferred aryl amine partner for palladium-catalyzed C–N coupling reactions at scale [1]. Medicinal chemistry teams synthesizing kinase inhibitor libraries should prioritize this regioisomer to maximize coupling efficiency and minimize chromatographic purification costs.

Meta-Substituted Anilines for Agrochemical SAR

The 3-chloro-5-(trifluoromethoxy) substitution pattern has been explicitly investigated in agrochemical patent literature for herbicidal and fungicidal activity, with its steric profile enabling selective enzyme targeting in weed and fungal pathogens [2]. Researchers developing resistance-breaking agrochemicals should use this specific regioisomer rather than 4-chloro-3-(trifluoromethoxy)aniline, as the meta-arrangement offers a distinct steric interaction with target-site binding pockets based on class-level structure–activity relationship precedents.

Fragment Library Design with Fluorinated Aromatic Amines

With a LogP of ~3.40, PSA of 35.25 Ų, and MW of 211.57, this compound occupies a specific physicochemical space distinct from its 3-fluoro analog (lower LogP, lower MW) and 3-bromo analog (higher LogP, higher MW, higher boiling point) . Compound management and procurement teams building fragment libraries for FBDD (fragment-based drug discovery) should select this chloro variant when the design hypothesis requires balanced lipophilicity without the synthetic accessibility and purification challenges associated with the bromo derivative.

Reference Standard for Generic API Development

The explicit composition-of-matter claim (Claim 1, US 6,235,939) establishes this compound as a well-defined, patent-anchored intermediate suitable for use as a reference standard in analytical method development and regulatory filing for generic APIs [1]. Procurement officers sourcing comparator standards for ANDA (Abbreviated New Drug Application) impurity profiling should favor this compound due to its documented physical constants (BP, nD²⁰, purity specification ≥98% by HPLC) and traceable patent provenance.

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